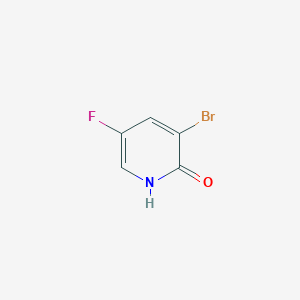

3-Bromo-5-fluoropyridin-2-OL

Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring is a fundamental structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. lookchem.comsmolecule.com Its presence can enhance the pharmacological activity and improve properties such as solubility and bioavailability of drug candidates. The introduction of halogen atoms onto the pyridine scaffold further augments its utility. Halogens can modulate the electronic properties of the ring, influence the compound's conformation, and provide reactive handles for further chemical transformations. smolecule.com

In organic synthesis, halogenated pyridines are crucial precursors for cross-coupling reactions (like Suzuki, Stille, and Buchwald-Hartwig reactions), allowing for the construction of complex molecular architectures. In medicinal chemistry, the strategic placement of halogens can lead to enhanced binding affinity with biological targets, improved metabolic stability, and altered pharmacokinetic profiles of drug molecules. chemicalbook.com Consequently, these scaffolds are integral to the discovery and development of new therapeutic agents.

Overview of 3-Bromo-5-fluoropyridin-2-OL as a Pivotal Synthetic Intermediate and Building Block

This compound, with the chemical formula C₅H₃BrFNO, is a prime example of a multi-functionalized heterocyclic building block. nih.gov This compound exists in a tautomeric equilibrium with its pyridinone form, 3-Bromo-5-fluoropyridin-2(1H)-one. nih.govsigmaaldrich.com The presence of a bromine atom, a fluorine atom, and a hydroxyl/oxo group on the pyridine ring at specific positions (3, 5, and 2, respectively) provides multiple sites for selective chemical modification.

The bromine atom is an excellent leaving group in various cross-coupling reactions, enabling the introduction of carbon, nitrogen, or oxygen-based substituents. The fluorine atom, known for its strong electron-withdrawing nature, can influence the acidity of the N-H bond in the pyridinone tautomer and modulate the reactivity of the entire ring system. The hydroxyl group can be alkylated, acylated, or used in condensation reactions. This multi-faceted reactivity makes this compound a valuable intermediate for constructing more complex molecules. For instance, it has been utilized as a key starting material in the synthesis of novel TRK (Tropomyosin receptor kinase) inhibitors, which are a class of targeted cancer therapeutics. google.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 884494-94-4 nih.gov |

| Molecular Formula | C₅H₃BrFNO nih.gov |

| Molecular Weight | 191.99 g/mol bldpharm.com |

| Appearance | White to pale yellow crystalline solid chembk.com |

| Solubility | Soluble in some organic solvents like methanol (B129727) and dichloromethane (B109758) chembk.com |

Spectroscopic Data Detailed experimental spectroscopic data for this compound is not widely available in public literature. The data for closely related compounds suggest the following expected characteristics:

¹H NMR: Signals corresponding to the two protons on the pyridine ring would be observed, with their chemical shifts and coupling constants influenced by the adjacent bromine and fluorine atoms.

¹³C NMR: Resonances for the five carbon atoms of the pyridine ring would be present, with the carbons attached to the halogens and the oxygen showing characteristic shifts.

IR Spectroscopy: A broad peak corresponding to the O-H stretch (in the pyridinol tautomer) or an N-H stretch (in the pyridinone tautomer) would be expected, along with characteristic peaks for C=O, C-F, and C-Br bonds.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). smolecule.com

Current Research Trends and Future Prospects for this compound and its Analogues

Current research involving this compound and similar halogenated pyridinols is heavily focused on their application in drug discovery and the development of novel agrochemicals. lookchem.comchembk.com The unique substitution pattern of this molecule allows for the exploration of new chemical space in the search for bioactive compounds.

A significant trend is the use of such building blocks in the synthesis of libraries of complex molecules for high-throughput screening. The ability to selectively functionalize the different positions of the pyridine ring is key to generating molecular diversity. Research is also directed towards developing more efficient and sustainable synthetic methods that utilize these versatile intermediates. acs.org

The future prospects for this compound and its analogues are promising. The demand for novel therapeutic agents continues to grow, and the unique properties of fluorinated and brominated organic molecules ensure their continued importance in medicinal chemistry. lookchem.com It is anticipated that this compound will be a key component in the synthesis of next-generation pharmaceuticals, particularly in areas such as oncology and infectious diseases. Furthermore, the exploration of the biological activities of new derivatives synthesized from this building block will likely uncover novel pharmacological applications.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHUCWCSEZGVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654560 | |

| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-94-4 | |

| Record name | 3-Bromo-5-fluoropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoropyridin 2 Ol and Its Derivatives

Strategies for Regioselective Functionalization of Pyridine (B92270) Systems

The precise introduction of functional groups onto the pyridine ring is a fundamental challenge in organic synthesis. The inherent electronic properties of the pyridine nucleus often dictate the position of substitution, necessitating the development of sophisticated strategies to achieve desired regioselectivity.

Directed Electrophilic Halogenation Approaches to Brominated Pyridines

Electrophilic aromatic halogenation is a classic method for introducing halogen atoms onto aromatic rings. wikipedia.orgmasterorganicchemistry.com For pyridine systems, direct halogenation can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the synthesis of 3-Bromo-5-fluoropyridin-2-ol can be achieved through the bromination of 5-fluoropyridin-2-ol. One common method involves the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst, such as sulfuric acid, at controlled temperatures.

Another powerful strategy for achieving regioselectivity is directed ortho-metalation (DoM). This technique involves the deprotonation of a position ortho to a directing group, followed by quenching with an electrophile. In the context of pyridine synthesis, a directing group can guide the deprotonation to a specific site. For instance, using a strong base like lithium diisopropylamide (LDA) can facilitate the removal of a proton at a specific position, after which a bromine source like elemental bromine (Br₂) or cyanogen (B1215507) bromide (BrCN) can be introduced to yield the desired brominated pyridine.

Nucleophilic Fluorination Techniques for Pyridine Ring Introduction

Nucleophilic fluorination offers a complementary approach to introducing fluorine atoms into organic molecules. researcher.lifeacs.orgucla.edu These methods typically involve the displacement of a leaving group by a fluoride (B91410) ion source. Common reagents for nucleophilic fluorination include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides. acsgcipr.org The efficiency of these reactions can often be enhanced by the use of phase-transfer catalysts or by conducting the reaction in polar aprotic solvents. acsgcipr.org

In the synthesis of fluorinated pyridines, a common strategy is the Halex (halogen exchange) reaction, where a chloro or bromo substituent is displaced by fluoride. This is particularly effective when the pyridine ring is activated by electron-withdrawing groups. For the synthesis of this compound, a precursor such as 3,5-dibromopyridin-2-ol could potentially undergo selective nucleophilic fluorination.

Diazotization-Based Fluorination and Bromination Sequences in Pyridine Synthesis

Diazotization of aminopyridines provides a versatile route to various functionalized pyridines. chempedia.info This process involves the conversion of an amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles. For the introduction of fluorine, the Balz-Schiemann reaction is a well-established method where the diazonium salt is treated with fluoroboric acid (HBF₄) or other fluoride sources. acsgcipr.org

Similarly, a bromine atom can be introduced via a Sandmeyer-type reaction, where the diazonium salt is treated with a copper(I) bromide solution. A synthetic pathway to 2-methoxy-3-bromo-5-fluoropyridine involves the diazotization of 2-methoxy-5-aminopyridine, followed by a fluorination reaction and subsequent bromination. google.com This sequence highlights the utility of diazotization in the regioselective synthesis of polysubstituted pyridines.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The bromine atom at the 3-position of this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. yonedalabs.comlibretexts.orgorganic-chemistry.org The electron-withdrawing nature of the bromine atom at the 3-position of this compound activates the C-Br bond for oxidative addition to a palladium(0) catalyst. The general mechanism involves oxidative addition, transmetalation with a boronic acid or ester in the presence of a base, and reductive elimination to yield the coupled product. libretexts.org

A typical catalytic system for the Suzuki-Miyaura coupling of this compound might involve a palladium catalyst such as Pd(PPh₃)₄, a base like potassium carbonate (K₂CO₃), and an arylboronic acid in a suitable solvent system like dioxane/water.

Buchwald-Hartwig Amination: This reaction provides a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orglibretexts.org The development of this reaction has significantly expanded the ability to synthesize aryl amines. wikipedia.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination.

For this compound, a Buchwald-Hartwig amination could be performed using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base such as sodium tert-butoxide to couple with a primary or secondary amine. researchgate.net

| Reaction | Catalyst | Reactants | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Aryl-substituted pyridine |

| Buchwald-Hartwig Amination | Palladium complex with phosphine ligand | Primary or secondary amine | Amino-substituted pyridine |

Exploration of Other Metal-Mediated Coupling Processes

While palladium catalysis is dominant, other transition metals have also been shown to be effective in cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative for forming C-C, C-N, C-O, and C-S bonds. rsc.orgresearchgate.netnih.gov These reactions can be particularly useful for coupling with heteroaryl halides. Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. A copper-catalyzed fluorination of aryl bromides has been developed using AgF as the fluorine source, where a pyridyl directing group was found to be essential. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.gov Nickel can catalyze the coupling of aryl halides with a range of nucleophiles, including organoboron reagents and amines. beilstein-journals.orgresearchgate.net Nickel catalysts have shown particular promise in reactions involving challenging substrates and can sometimes offer different reactivity and selectivity compared to palladium.

| Metal Catalyst | Reaction Type | Potential Application |

|---|---|---|

| Copper | Ullmann-type coupling, Fluorination | Formation of C-C, C-N, C-O, C-S, and C-F bonds |

| Nickel | Suzuki-type, Amination | Cost-effective alternative to palladium for C-C and C-N bond formation |

Optimization of Catalytic Systems and Reaction Parameters for Enhanced Selectivity and Yield

The efficiency of synthesizing substituted pyridinols often hinges on the optimization of catalytic systems and reaction parameters. For halogenated pyridines, palladium-catalyzed cross-coupling reactions are a cornerstone of synthetic strategies. The choice of catalyst, ligands, base, and solvent can dramatically influence the yield and regioselectivity of the reaction. mdpi.com

Research into the synthesis of functionalized furans, which shares principles with pyridine synthesis, demonstrates that a systematic evaluation of these parameters is crucial. In a palladium-catalyzed one-pot synthesis, PdCl₂(CH₃CN)₂ was identified as the most effective catalyst, achieving a 94% yield, significantly outperforming other catalysts like Pd(OAc)₂ and Pd(acac)₂. mdpi.com The optimal conditions also involved a specific combination of solvent (dioxane), base (K₂CO₃), and oxidant (CuCl₂). mdpi.com

Applying these principles to the synthesis of this compound, one could envision a cross-coupling reaction at the bromine position. The optimization process would involve screening various palladium catalysts and ligands to find the most effective combination for this specific substrate. Reaction parameters such as temperature and reactant concentration would also need to be fine-tuned.

Table 1: Illustrative Optimization of Palladium Catalyst for a Cross-Coupling Reaction

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 100 | 65 |

| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 90 | 85 |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | DMF | 110 | 78 |

| PdCl₂(CH₃CN)₂ | None | K₂CO₃ | Dioxane | 80 | 94 |

This table is illustrative, based on general findings for optimizing palladium-catalyzed reactions and specific data from related syntheses. mdpi.com

Exploration of Aryl Halide Isomerization and Substitution Mechanisms in Pyridine Synthesis

Understanding the underlying reaction mechanisms is critical for controlling the synthesis of complex molecules like this compound. This includes the behavior of aryl halides and the reactivity of functional groups on the pyridine ring.

Pyridyne intermediates are highly reactive species that offer a powerful method for the difunctionalization of pyridine rings. nih.gov These intermediates, analogous to benzynes, can be generated from di-halogenated pyridines and subsequently trapped by nucleophiles and electrophiles. chemistryviews.org However, controlling the regioselectivity of these reactions has historically been a challenge. nih.govnih.gov

Recent studies have shown that substituents on the pyridine ring can influence the distortion of the pyridyne bond, thereby directing the regioselectivity of nucleophilic addition. nih.gov For instance, a 3,4-pyridyne intermediate can be generated from a 3-chloropyridine (B48278) precursor. nih.gov The regioselective addition of an organomagnesium reagent at the 4-position, followed by quenching with an electrophile at the 3-position, allows for the synthesis of polyfunctional pyridines. nih.govrsc.org This approach could be adapted to synthesize derivatives of this compound by starting with a suitably substituted precursor.

Key Steps in Pyridyne-Mediated Functionalization:

Generation: A strong base or organometallic reagent is used to induce elimination of a leaving group and a proton from an adjacent position, forming the pyridyne.

Nucleophilic Addition: A nucleophile attacks one of the two electrophilic carbons of the pyridyne triple bond. The regioselectivity is influenced by electronic and steric factors of existing substituents.

Electrophilic Quench: The resulting pyridyl anion is trapped by an electrophile.

Base-catalyzed processes are fundamental in organic synthesis, and they can induce isomerization in aryl halides. In the context of pyridine derivatives, bases can facilitate the deuteration of the pyridine ring at various positions. researchgate.netresearchgate.net Studies have shown that treatment of pyridines with a base like potassium tert-butoxide (KOtBu) in a deuterated solvent can lead to H/D exchange at the meta and para positions. researchgate.net

The mechanism is believed to proceed through a pyridyl anion intermediate, formed by deprotonation of the ring by the base. researchgate.net The presence of electron-withdrawing groups can increase the acidity of ring protons, facilitating this process. For this compound, the electron-withdrawing nature of the halogen atoms would influence the sites most susceptible to base-mediated deprotonation and potential subsequent isomerization or functionalization.

The hydroxyl group of a pyridinol, such as in this compound, is generally a poor leaving group for nucleophilic substitution. libretexts.org Direct displacement of the -OH group is unfavorable because hydroxide (B78521) (OH⁻) is a strong base and thus a poor leaving group. libretexts.org

To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved in several ways:

Protonation: In the presence of a strong acid, the hydroxyl group is protonated to form -OH₂⁺. The subsequent departure of a neutral water molecule is much more favorable. The resulting pyridyl cation can then be attacked by a nucleophile. libretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to form a sulfonate ester. The sulfonate anion is an excellent leaving group, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles. libretexts.org

Pyridines with leaving groups at the 2 and 4-positions are particularly reactive towards nucleophilic substitution due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. quimicaorganica.orgyoutube.com

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unife.it These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. shodhsagar.commdpi.com

For the synthesis of this compound, several green chemistry strategies could be employed:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions. shodhsagar.commdpi.com Water, being non-flammable, non-toxic, and inexpensive, is a highly desirable green solvent, although solubility can be a challenge. mdpi.com

Catalysis: The use of catalysts, particularly recyclable ones, is a core principle of green chemistry as it reduces waste by enabling reactions to proceed with high atom economy. shodhsagar.com Metal-catalyzed reactions, as discussed earlier, are efficient, and efforts are ongoing to develop systems with lower catalyst loading and catalyst recycling.

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasonic-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. shodhsagar.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot reactions are an excellent example of this principle. mdpi.com

Table 2: Green Chemistry Alternatives in Pyridine Synthesis

| Conventional Approach | Green Chemistry Alternative | Benefit |

| Use of hazardous solvents (e.g., DMF, Chloroform) | Use of water, ethanol, or ionic liquids mdpi.com | Reduced toxicity and environmental impact |

| Stoichiometric reagents | Catalytic amounts of recyclable catalysts shodhsagar.com | Reduced waste, higher atom economy |

| Conventional heating | Microwave or ultrasonic irradiation shodhsagar.com | Reduced energy consumption and reaction times |

| Multi-step synthesis with isolation of intermediates | One-pot or continuous flow reactions nih.gov | Increased efficiency, reduced solvent use and waste |

By integrating these approaches, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly. ijpdd.orgijpdd.org

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 5 Fluoropyridin 2 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Bromo-5-fluoropyridin-2-ol and its analogues, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the adjacent bromine and fluorine atoms. In a DMSO-d₆ solvent, the hydroxyl proton is anticipated to appear in the δ 10–12 ppm range, while the aromatic protons are expected between δ 7–8 ppm.

For the related compound, 3-bromo-5-fluoropyridine, the aromatic protons exhibit distinct signals that are informative of their positions relative to the halogen substituents. While specific data for this compound is not provided, analysis of its analogue 2-bromo-5-fluoropyridin-4-ol (B1443521) can offer insights into the expected spectral features.

Table 1: Representative ¹H NMR Data for this compound Analogues

| Compound | Solvent | Chemical Shift (δ ppm) and Coupling Constants (J Hz) |

|---|---|---|

| 2-Bromo-5-fluoropyridin-4-ol | Data Not Specified | Data Not Available in Search Results |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon skeleton of a molecule. In this compound, five distinct resonances for the pyridine ring carbons are expected. The positions of these signals are significantly affected by the electronegative halogen and oxygen substituents. The carbon attached to the bromine (C-Br) is predicted to resonate in the δ 110–120 ppm region, while the carbon bonded to fluorine (C-F) is expected at a downfield shift of δ 150–160 ppm due to the deshielding effect of the fluorine atom.

Analysis of related compounds, such as substituted 2-pyridones, provides a basis for understanding the expected chemical shifts in the ¹³C NMR spectrum of this compound.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ ppm) |

|---|---|

| C-Br | 110 - 120 |

| C-F | 150 - 160 |

Data is based on expected deshielding effects and is not from direct experimental measurement for the title compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would provide a specific signal for the fluorine atom at the 5-position. The chemical shift of this fluorine is influenced by the electronic effects of the neighboring substituents on the pyridine ring. The coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) can provide further structural information.

While specific ¹⁹F NMR data for this compound is not available, the typical chemical shift range for organofluorine compounds is broad, which allows for clear resolution of fluorine signals.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₅H₃BrFNO), the expected m/z for the protonated molecule ([M+H]⁺) is approximately 191.94548. uni.lu The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 191.94548 |

| [M+Na]⁺ | 213.92742 |

Data is based on predicted values. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to determine the purity of a sample and to identify its components. An analysis of this compound by GC-MS would provide a chromatogram indicating its retention time, which is characteristic of the compound under specific chromatographic conditions, and a mass spectrum of the eluted compound, which serves to confirm its identity. While specific GC-MS data for this compound is not available in the searched literature, this technique is routinely used for the analysis of pyridine derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of individual components in a complex mixture. For halogenated pyridine derivatives, LC-MS provides essential information on molecular weight and fragmentation patterns, which aids in structural elucidation.

In the analysis of pyridine derivatives, LC-MS can confirm the structure and purity of synthesized compounds. researchgate.net The molecular ion peak (M+) is typically observed, often as the base peak, confirming the molecular weight of the target compound. researchgate.net For halogenated compounds like this compound, the isotopic pattern of bromine (approximately equal intensity for 79Br and 81Br) is a key diagnostic feature in the mass spectrum. This allows for the selective detection of brominated molecules within a complex chromatogram. nih.govresearchgate.net

A common feature in the mass spectra of certain pyridine derivatives is the appearance of a fragment ion corresponding to a 2,2'-bipyridine (B1663995) structure (m/z = 157), indicating specific fragmentation pathways. researchgate.net LC-MS/MS methods are particularly useful for differentiating isomers and for the quantitative analysis of specific alkaloids in complex mixtures, such as those found in natural products. mdpi.com The high sensitivity and resolution of modern LC-MS systems enable the detection and characterization of low-level impurities that may be present in synthetic samples. srce.hr

Table 1: Representative LC-MS Parameters for Pyridine Derivative Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with formic or acetic acid | researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | researchgate.net |

| Detection | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometry (HRMS) | nih.govresearchgate.net |

Vibrational Spectroscopy Studies for Functional Group Identification and Molecular Dynamics

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule. For this compound, which exists in tautomeric equilibrium with 3-bromo-5-fluoropyridin-2(1H)-one, FT-IR can help identify the predominant form in the solid state.

Key vibrational modes expected for this compound include:

O-H/N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of O-H (from the pyridin-2-ol form) or N-H (from the pyridin-2-one form) stretching, often involved in hydrogen bonding.

C=O Stretching: A strong absorption band around 1632-1733 cm⁻¹ is a clear indicator of the carbonyl group in the pyridin-2-one tautomer. researchgate.net

C=C and C=N Stretching: Vibrations associated with the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong band in the 1300-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching frequency is typically observed in the lower frequency region of 690-515 cm⁻¹. libretexts.org

In a study of a related compound, 5-bromo-2-nitropyridine, detailed interpretations of the infrared spectra were supported by density functional theory (DFT) calculations to assign specific vibrational modes. nih.gov Similarly, analysis of various pyridine derivatives shows characteristic peaks for C=O and C=N groups, which are crucial for structural confirmation. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for Substituted Pyridines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H/O-H Stretch (H-bonded) | 3400 - 3200 | researchgate.net |

| C-H Stretch (Aromatic) | 3100 - 3000 | researchgate.net |

| C=O Stretch (Pyridone) | 1733 - 1632 | researchgate.net |

| C=N / C=C Ring Stretch | 1586 - 1474 | researchgate.net |

| C-F Stretch | ~1250 | core.ac.uk |

| C-Br Stretch | 690 - 515 | libretexts.org |

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar bonds and symmetric vibrations, such as the C=C bonds within the aromatic ring.

For pyridine and its derivatives, all 27 fundamental vibrations are Raman active. aps.org The Raman spectra of substituted pyridines, such as 5-bromo-2-nitropyridine, have been recorded and analyzed in conjunction with FT-IR data and DFT calculations to provide a complete vibrational assignment. nih.govresearchgate.net The symmetric ring breathing modes of the pyridine ring are often prominent in the Raman spectrum. The C-Br and C-F stretching vibrations are also observable and can provide further structural confirmation. Comparing the Raman spectra of parent pyridine with its halogenated derivatives allows for the assignment of vibrational modes sensitive to substitution. cdnsciencepub.comresearchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Studies on analogous compounds, such as N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide, have utilized this method to determine their crystal structures and analyze intermolecular interactions. nih.gov For example, the analysis of 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine revealed detailed information on crystal packing and non-covalent interactions like halogen bonding. nih.govnih.gov Such data are crucial for understanding the solid-state properties of the material. The data obtained includes the crystal system, space group, and precise atomic coordinates, from which all geometric parameters can be calculated. semanticscholar.org

Table 3: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Example Value (for C₁₂H₇F₂N₃O₂) | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 11.0968 (4) | nih.gov |

| b (Å) | 5.1519 (2) | nih.gov |

| c (Å) | 19.3400 (7) | nih.gov |

| β (°) | 95.158 (2) | nih.gov |

| Volume (ų) | 1100.32 (7) | nih.gov |

Advanced Chromatographic and Purity Assessment Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of pharmaceutical intermediates and active ingredients. For pyridine and its derivatives, reversed-phase HPLC is commonly employed.

Methods have been developed for the analysis of pyridine and its isomers using various stationary phases, including mixed-mode columns that can retain hydrophilic compounds without the need for ion-pairing reagents, making the methods compatible with MS detection. helixchrom.com A typical HPLC method would involve a C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution. sielc.com Detection is often performed using a UV detector at a wavelength where the pyridine ring exhibits strong absorbance, typically around 250-270 nm. sielc.com Gradient elution is frequently used to separate impurities with different polarities from the main compound. nih.gov The development and validation of such methods are crucial for quality control, ensuring that the purity of compounds like this compound meets required specifications.

Table 4: Typical HPLC Parameters for Purity Analysis of Pyridine Derivatives

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Primesep 100 or Kromasil C18 (e.g., 4.6 x 150 mm, 5 µm) | sielc.comsemanticscholar.org |

| Mobile Phase | Acetonitrile and water with a buffer (e.g., H₂SO₄ or phosphate) | sielc.comsemanticscholar.org |

| Flow Rate | 1.0 mL/min | sielc.comsemanticscholar.org |

| Detection | UV at 250 nm | sielc.com |

| Mode | Gradient or Isocratic Elution | helixchrom.comsielc.com |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-5-fluoropyridin-2(1H)-one |

| 5-bromo-2-nitropyridine |

| N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamide |

| 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (PDA) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. When coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for not only separating components of a mixture but also for evaluating the spectral homogeneity of each chromatographic peak. tandfonline.comtandfonline.com This is crucial for identifying co-eluting impurities that might otherwise go undetected by a standard single-wavelength UV detector. tandfonline.compharmtech.com

The principle of peak purity analysis with a PDA detector is based on the comparison of UV-visible spectra acquired across the entire elution profile of a single peak. pharmaknowledgeforum.com For a pure compound, the normalized spectra taken at the upslope, apex, and downslope of the peak should be identical. pharmaknowledgeforum.com Chromatography software calculates a "purity angle" or a "purity factor," which is a numerical representation of the similarity between these spectra. pharmtech.comwaters.com A purity angle that is less than the calculated "purity threshold" (a value that accounts for instrumental noise) indicates that the peak is spectrally homogeneous and, therefore, likely pure. waters.com

In the analysis of a batch of this compound, a reversed-phase HPLC method would be developed to achieve optimal separation of the main component from potential impurities. The PDA detector would continuously record spectra from approximately 190 to 800 nm. The data presented in the table below illustrates a typical purity analysis report for the main peak. The low purity angle relative to the threshold suggests the absence of detectable, co-eluting, chromophoric impurities.

Interactive Data Table: HPLC-PDA Purity Analysis of this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Retention Time (min) | 4.72 | The time at which the main compound elutes from the column. |

| Peak Area (%) | 99.85 | The relative percentage of the main compound in the sample. |

| Purity Angle | 0.125 | A measure of the spectral dissimilarity across the peak. |

| Purity Threshold | 0.280 | The calculated threshold below which a peak is considered spectrally pure. |

| Purity Status | Pass | The purity angle is less than the purity threshold, indicating no evidence of co-elution. |

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Catalyst Residue Quantification

The synthesis of pyridine derivatives and other complex organic molecules often involves the use of metal catalysts, such as palladium. researchgate.net Regulatory agencies require strict control over the levels of these residual metals in the final API due to their potential toxicity. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the quantification of elemental impurities in pharmaceutical samples. researchgate.netmatthey.com

The method involves a sample preparation step to destroy the organic matrix and bring the target elements into a solution, which is typically achieved through microwave-assisted acid digestion. drawellanalytical.comresearchgate.netanton-paar.com This procedure uses strong acids, like nitric acid and hydrochloric acid, in a closed vessel under high temperature and pressure to ensure complete digestion of the sample. epa.govthermofisher.com The resulting solution is then introduced into the ICP-OES instrument. The high-temperature argon plasma excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For this compound, ICP-OES would be used to quantify the residual palladium from a potential palladium-catalyzed cross-coupling step in its synthesis. The method would be validated for accuracy, precision, and linearity. The table below shows representative results from the analysis of three different batches, demonstrating that the palladium levels are well below a hypothetical specification limit of 10 ppm.

Interactive Data Table: ICP-OES Quantification of Residual Palladium

| Sample ID | Measured Pd Concentration (ppm) | Spike Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| Batch 001 | 1.5 | 98.7 | 2.1 |

| Batch 002 | < 1.0 (Below LOQ) | 101.2 | 1.8 |

| Batch 003 | 2.1 | 99.5 | 2.5 |

| Specification Limit | ≤ 10.0 | N/A | N/A |

NMR Spiking Experiments for Trace Impurity Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. manchester.ac.uk In the context of impurity analysis, it can definitively identify the structure of unknown process-related impurities or degradation products. While techniques like HPLC-PDA can suggest the presence of an impurity, NMR provides the detailed structural information needed for positive identification. manchester.ac.ukresearchgate.net

An NMR spiking experiment is a straightforward and effective method to confirm the identity of a suspected impurity within a sample mixture, provided an authentic reference standard of that impurity is available. The procedure involves acquiring an NMR spectrum (typically ¹H NMR) of the sample containing the suspected trace impurity. Subsequently, a small amount of the pure reference standard is "spiked" into the same NMR tube, and a second spectrum is acquired.

If the suspected impurity and the reference standard are the same compound, the intensity of the corresponding signals in the NMR spectrum will increase, while their chemical shifts will remain unchanged. Other signals in the spectrum will be unaffected. This co-resonance provides strong evidence for the structural confirmation of the impurity. This technique is particularly useful for distinguishing between isomers, which may have similar chromatographic behavior but distinct NMR spectra.

The following table illustrates hypothetical ¹H NMR data for a sample of this compound suspected to contain a trace amount of 3,5-difluoropyridin-2-ol (B1590269) as an impurity. The increase in the integral of the signal at 7.65 ppm after spiking confirms its identity.

| 7.65 | H-4 (Suspected Impurity) | 0.015 | 0.055 | Impurity Confirmed |

Computational and Theoretical Investigations of 3 Bromo 5 Fluoropyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in predicting the electronic structure and reactivity of molecules. For 3-bromo-5-fluoropyridin-2-ol, these methods help in understanding how the arrangement of atoms and electrons influences its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing molecular geometries and mapping electron density. The B3LYP/6-311+G** level of theory is often employed for such calculations. Geometric optimization determines the most stable conformation of the molecule by finding the minimum energy structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Electron density mapping, derived from DFT calculations, illustrates the distribution of electrons within the molecule. This is crucial for identifying regions that are electron-rich or electron-deficient, which in turn predicts sites susceptible to electrophilic or nucleophilic attack. The presence of electronegative fluorine and bromine atoms, along with the oxygen and nitrogen in the pyridine (B92270) ring, creates a complex electronic environment.

Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | ~1.89 |

| C-F | ~1.35 | |

| C-O | ~1.36 | |

| N-C (pyridine ring) | ~1.34 - 1.38 | |

| C-C (pyridine ring) | ~1.39 - 1.42 | |

| Bond Angle (°) | C-C-Br | ~120 |

| C-C-F | ~119 | |

| C-N-C | ~117 | |

| C-C-O | ~121 |

Note: The values presented are typical and for illustrative purposes, based on calculations for similar halogenated pyridine structures.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates lower stability and higher reactivity. For halogenated pyridines, the nature and position of the halogen substituents can significantly influence the energies of these frontier orbitals and the magnitude of the energy gap .

Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds.

Global reactivity descriptors are derived from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) : Measures the power of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity, μ = -χ.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) : Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

These descriptors provide a comprehensive profile of the chemical reactivity of this compound. Halogen substitution is known to impact these values, for instance by increasing chemical potential in some cases chemrxiv.org.

Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Electronegativity | χ | 3.85 |

| Chemical Potential | μ | -3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.38 |

Note: These values are calculated from the illustrative HOMO and LUMO energies and serve as examples.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecular surface. Different colors are used to represent different potential values:

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green : Represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to their lone pairs of electrons, as well as on the fluorine atom. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group and potentially a region of positive potential (a σ-hole) on the bromine atom along the C-Br bond axis, making it a potential halogen bond donor mdpi.comresearchgate.net.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | ~20-30 |

| LP (N) | π* (C=C) | ~30-40 |

| LP (F) | σ* (C-C) | ~2-5 |

| LP (Br) | σ* (C-C) | ~1-3 |

Note: These values are illustrative, representing typical stabilization energies for such interactions in similar molecules.

Assessment of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is governed by the molecular polarizability (α) and hyperpolarizability (β).

Computational methods can be used to predict the NLO properties of molecules. A large NLO response is often associated with molecules that have a significant charge separation, a low HOMO-LUMO energy gap, and an extended π-conjugated system. The presence of electron-donating and electron-withdrawing groups can enhance NLO properties. For this compound, the interplay between the electron-donating hydroxyl group and the electron-withdrawing halogen atoms and pyridine ring could lead to interesting NLO properties. Calculations of the dipole moment, polarizability, and first hyperpolarizability are used to assess the NLO potential of the molecule.

Illustrative Calculated NLO Properties for this compound

| Property | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | ~2.5 D |

| Mean Polarizability | α | ~80 |

| First Hyperpolarizability | β | ~150 x 10-30 esu |

Note: These are hypothetical values for illustrative purposes, based on trends observed in similar organic molecules.

Thermodynamic Property Simulations Across Varying Conditions

Theoretical investigations into the thermodynamic properties of this compound are sparse. The primary focus of the limited available data has been on the compound's keto-enol tautomerism. Like many 2-hydroxypyridines, this compound can exist in equilibrium with its keto form, 3-Bromo-5-fluoro-1H-pyridin-2-one.

Quantum chemical calculations, specifically using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G** basis set, have been employed to model this tautomeric relationship. These calculations have determined the Gibbs free energy difference (ΔG) between the enol and keto forms. In a dimethyl sulfoxide (DMSO) solvent environment, the enol tautomer (this compound) is predicted to be the more stable form.

A summary of the reported thermodynamic data is presented below:

| Computational Method | Basis Set | Solvent | Parameter | Value | Predominant Tautomer |

| DFT | B3LYP/6-311+G** | DMSO | ΔG | -2.3 kcal/mol | Enol |

This table presents the calculated Gibbs free energy difference for the keto-enol tautomerism of this compound in DMSO. A negative ΔG indicates that the enol form is thermodynamically more favorable under these conditions.

It is crucial to note that this represents a single calculation under specific conditions. There is a lack of comprehensive studies simulating the thermodynamic properties of this compound across a range of temperatures, pressures, or in different solvent environments. Such simulations would be invaluable for understanding its stability, reactivity, and potential behavior in various chemical and biological systems.

Molecular Docking and Ligand-Target Interaction Prediction

As of this review, there are no published molecular docking studies specifically investigating the interaction of this compound with biological receptors. While computational studies, including molecular docking, have been conducted on structurally related compounds containing a bromo-fluorophenyl moiety, this research does not directly apply to the pyridinol derivative .

Computational Models for Binding Affinity and Orientation with Biological Receptors

Due to the absence of specific molecular docking research on this compound, there are no available computational models detailing its binding affinity or orientation with any known biological targets. The development of such models is contingent on future research that explores the potential of this compound as a ligand for specific proteins, such as kinases, transferases, or other enzymes implicated in disease pathways.

Future computational work in this area would require the selection of relevant protein targets, followed by docking simulations to predict the binding mode, key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions), and to estimate the binding free energy. These in silico predictions would be instrumental in guiding subsequent experimental validation and in the rational design of novel derivatives with enhanced biological activity.

Research Applications and Derivatization Strategies of 3 Bromo 5 Fluoropyridin 2 Ol in Advanced Fields

Role in Pharmaceutical and Medicinal Chemistry Research and Development

The inherent structural features of 3-bromo-5-fluoropyridin-2-ol make it a privileged scaffold in medicinal chemistry. The pyridin-2-one core is a common structural motif in numerous biologically active compounds, and the presence of both a bromine and a fluorine atom offers opportunities for selective chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Scaffold for the Development of Novel Therapeutic Agents

The this compound framework serves as a foundational scaffold for constructing more complex molecules with therapeutic potential. Halogenated pyridines, in general, are recognized as important components in the development of active pharmaceutical ingredients (APIs). For instance, the related compound 5-bromo-2-fluoropyridine (B45044) has been utilized as a molecular scaffold for inhibitors of the neuropeptide Y receptor Y5, the main protease of SARS-CoV-2, and indoleamine-2,3-dioxygenase-1, which is a target in cancer immunotherapy. This highlights the potential of the bromo-fluoro-pyridine core in generating diverse therapeutic agents.

The strategic importance of the bromine atom at the 3-position is underscored in studies on pyrano[3,2-c]pyridones and pyrano[3,2-c]quinolones, where a 3-bromo substituent on the aromatic ring was found to be crucial for their antiproliferative activity against cancer cell lines. This suggests that derivatives of this compound could exhibit potent anticancer properties.

Intermediate in Drug Discovery for Neurological Disorders

While direct evidence for the use of this compound in neurological disorder drug discovery is not extensively documented, the broader class of fluorinated and pyridine-containing compounds plays a significant role in this area. Fluorine-containing molecules are often utilized in the development of central nervous system (CNS) drugs due to fluorine's ability to modulate properties such as metabolic stability and blood-brain barrier penetration. For example, fluorinated analogues of levodopa, such as Fluorodopa F-18, are used in Positron Emission Tomography (PET) to diagnose and study Parkinsonian disorders. nih.gov

The pyridazine (B1198779) chemotype, structurally related to the pyridine (B92270) core of this compound, has been successfully employed in the discovery of lead compounds for neurodegenerative conditions like Alzheimer's disease. nih.gov More specifically, pyridazine derivatives have been identified as potent inhibitors of the NLRP3 inflammasome, a target for treating α-synucleinopathies, a group of neurodegenerative diseases that includes Parkinson's disease. mdpi.com These examples strongly suggest the potential of the this compound scaffold as a starting point for the synthesis of novel drug candidates for neurological disorders.

Precursor in Targeted Therapies for Cancer and Infectious Diseases

The utility of this compound as a precursor for targeted therapies is evident from its role in the synthesis of advanced intermediates. A notable example is the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, an important intermediate for LOXO-195, a second-generation TRK inhibitor used in cancer treatment. google.com This demonstrates the direct applicability of this chemical scaffold in the development of targeted anticancer agents.

In the realm of infectious diseases, research on alkyl pyridinol compounds has shown that bromo-substituted pyridinols exhibit antimicrobial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The study highlights that the bromine at the meta position contributes to the compound's biological activity. mdpi.com This indicates that derivatives of this compound could be valuable precursors for novel antibacterial agents. Furthermore, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to possess potent antibacterial activity against various Gram-positive bacteria, further cementing the importance of the fluoropyridine scaffold in combating infectious diseases. mdpi.com

Table 1: Examples of Bioactive Compounds Derived from or Related to the Bromo-Fluoro-Pyridine Scaffold

| Compound Class | Therapeutic Area | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrano[3,2-c]pyridones | Cancer | 3-Bromo substituent | researchgate.net |

| 2-Methoxy-3-bromo-5-fluoropyridine | Cancer | Intermediate for TRK inhibitor | google.com |

| Alkyl Pyridinols | Infectious Diseases | Bromo-substituted pyridinol | mdpi.com |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Infectious Diseases | Fluoropyridine core | mdpi.com |

| Pyridazine Derivatives | Neurological Disorders | Pyridazine scaffold (related) | nih.govmdpi.com |

Strategies for Modulating Biological Activity through Strategic Derivatization

The hydroxyl group at the 2-position can be alkylated or otherwise modified. For example, a patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine from 3-bromo-5-fluoro-2-hydroxypyridine. google.com This seemingly simple modification can have a profound impact on the compound's properties and its utility as a synthetic intermediate.

Application of Bioisosterism in Designing Novel Derivatives

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties to enhance a molecule's biological activity, is a key concept in drug design that can be applied to derivatives of this compound. The pyridine ring itself can act as a bioisostere for other aromatic or heterocyclic systems.

The fluorine atom is a classic bioisostere for a hydrogen atom, but with significantly different electronic properties. Its introduction can alter a molecule's pKa, dipole moment, and metabolic stability. The bromine atom can be replaced by other halogens or different functional groups to explore structure-activity relationships (SAR). For instance, replacing the bromine with a cyano group could lead to compounds with different biological profiles, as cyanopyridine derivatives have been investigated as anticancer agents. nih.govorientjchem.orgmdpi.com The concept of bioisosteric replacement and scaffold hopping are powerful methods in lead generation and optimization to improve synthetic accessibility, potency, and drug-like properties. nih.gov

Contributions to Agrochemical Innovation and Product Development

The application of halogenated pyridines extends beyond pharmaceuticals into the realm of agrochemicals. The structural motifs found in effective drugs often share similarities with those in modern pesticides and herbicides. The compound 2-amino-3-bromo-5-fluoropyridine, a close derivative of this compound, is listed as a raw material for agrochemicals, including herbicides, pesticides, and insecticides. researchgate.net This indicates that the bromo-fluoro-pyridine core is a valuable toxophore in the design of new crop protection agents.

Synthesis of Advanced Crop Protection Agents

While direct applications of this compound in commercially available crop protection agents are not extensively documented in public literature, its structural motifs are present in various agrochemicals. The pyridine ring is a common scaffold in many pesticides, and the presence of halogen substituents can significantly enhance their biological activity. For instance, related compounds such as 2-Amino-3-bromo-5-fluoropyridine are recognized as raw materials for the synthesis of herbicides, pesticides, and insecticides. vivanacl.com This suggests that this compound could serve as a key intermediate in the synthesis of novel agrochemicals.

The development of new crop protection agents often involves the synthesis and screening of a large library of compounds. The reactivity of the bromine and fluorine atoms, along with the pyridinol core of this compound, allows for diverse chemical modifications, making it an attractive starting material for generating such libraries. The introduction of different functional groups can modulate the compound's selectivity, uptake by plants, and environmental persistence.

Development of Herbicides and Fungicides

The structural framework of this compound is analogous to that found in various herbicides and fungicides. Pyridine-based herbicides have been a cornerstone of weed management for decades. The substitution pattern of this compound could be exploited to design new herbicidal molecules that target specific enzymes or metabolic pathways in weeds.

In the realm of fungicides, pyridinyl-containing compounds have shown significant efficacy against a broad spectrum of fungal pathogens. The fluorine atom in this compound can increase the metabolic stability and bioavailability of potential fungicide candidates. Research in this area would involve the derivatization of the pyridinol core to introduce toxophoric groups that are active against fungal cell walls or metabolic processes. A review of trifluoromethylpyridines highlights their importance as a key structural motif in active agrochemical ingredients, further underscoring the potential of halogenated pyridines in this sector. semanticscholar.org

Applications in Advanced Materials Science

Synthesis of Novel Materials with Tailored Properties

The application of pyridine derivatives in materials science is a growing field of research. Perfluoropyridine, for example, is utilized in the creation of fluorinated networks and polymers due to its high reactivity towards nucleophilic aromatic substitution. mdpi.com While this compound is not a perfluorinated compound, the presence of the fluorine atom and the aromatic pyridine ring suggests its potential as a monomer or a precursor for the synthesis of novel polymers with tailored properties.

The bromine atom can be used as a handle for cross-coupling reactions, allowing for the incorporation of the pyridinol unit into larger polymer backbones. The resulting materials could exhibit interesting thermal, optical, or electronic properties. For instance, the incorporation of fluorinated pyridines can enhance the thermal stability and hydrophobicity of polymers. mdpi.com Research in this area could lead to the development of new materials for applications in electronics, aerospace, or as specialized coatings.

Derivatization Strategies for Enhanced Biological and Chemical Profiles

The chemical versatility of this compound allows for a multitude of derivatization strategies to fine-tune its properties for specific applications.

Regioselective Functionalization of the Pyridinol Core

The pyridinol core of this compound exists in tautomeric equilibrium with its pyridone form, 3-bromo-5-fluoro-1H-pyridin-2-one. uni.lu This tautomerism influences its reactivity. The oxygen and nitrogen atoms of the pyridinol/pyridone system can be selectively alkylated or acylated. For example, the synthesis of 2-methoxy-3-bromo-5-fluoropyridine has been achieved by reacting 3-bromo-5-fluoro-2-hydroxypyridine with methyl iodide in the presence of silver carbonate. google.com This O-alkylation demonstrates a regioselective functionalization at the oxygen atom.

The bromine atom at the 3-position and the fluorine atom at the 5-position also offer sites for regioselective reactions. The bromine atom is particularly susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents.

Exploration of Heterocyclic Ring Modifications and Substituent Effects

Modification of the heterocyclic ring and the existing substituents can lead to derivatives with significantly altered properties. The bromine atom can be displaced by various nucleophiles or converted to other functional groups. For instance, it can be transformed into an amino group, a cyano group, or a boronic ester, which can then undergo further reactions.

The fluorine atom at the 5-position is generally less reactive towards nucleophilic aromatic substitution than a fluorine atom at the 2- or 4-position of a pyridine ring. However, under specific conditions, it can be displaced. The electronic effect of the fluorine atom influences the reactivity of the other positions on the ring and can impact the pKa of the pyridinol. Understanding these substituent effects is crucial for designing synthetic routes to new derivatives with desired biological or material properties. A review of the synthesis of trifluoromethylpyridines indicates that the introduction of different functional groups can be achieved through various methods, including chlorine/fluorine exchange and direct introduction of trifluoromethyl groups. semanticscholar.org

Patent Landscape and Academic Literature Review of Halogenated Pyridine Derivatives

Halogenated pyridines are a class of heterocyclic compounds that serve as crucial building blocks in a multitude of advanced scientific fields. eurekalert.orgnih.gov Their unique chemical properties, stemming from the presence of one or more halogen atoms on the electron-deficient pyridine ring, make them valuable precursors in organic synthesis and medicinal chemistry. eurekalert.orgnih.govresearchgate.net Among these, this compound stands out as a significant, albeit specialized, intermediate. This review focuses on the patent landscape and academic literature surrounding this compound and the broader family of halogenated pyridine derivatives, with a particular emphasis on their research applications and derivatization strategies.

Academic Literature Review: Synthesis and Derivatization

The academic interest in halogenated pyridines is largely driven by their utility as versatile synthons for constructing more complex molecular architectures, particularly for pharmaceutical and agrochemical applications. nih.gov The pyridine ring itself is a key component in many natural products and bioactive compounds. researchgate.netmdpi.com The introduction of halogen atoms provides specific sites for further chemical modification through various cross-coupling and substitution reactions.

Synthesis and Reactivity: The synthesis of highly substituted pyridines can be challenging, which is why perhalopyridines are often used as starting materials. eurekalert.org The halogenation of pyridine rings is often not straightforward due to the ring's electron-deficient nature, which makes it less reactive towards typical electrophilic aromatic substitution reactions that work well for benzene (B151609) derivatives. nih.gov This has spurred the development of novel halogenation methods. For instance, researchers have designed heterocyclic phosphines that can be installed on the pyridine ring and subsequently displaced by halide nucleophiles, enabling selective halogenation even on complex pharmaceutical molecules. nih.govchemrxiv.org

Derivatization Strategies: The carbon-halogen bond in compounds like this compound is a key functional handle for derivatization. The bromine atom, in particular, is amenable to a wide range of transformations:

Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for Suzuki, Negishi, and Stille cross-coupling reactions. researchgate.net These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or alkyl groups. For example, the bromine atom on a pyridine ring can react with arylboronic acids to introduce aryl substituents. guidechem.com

Nucleophilic Substitution: The electron-deficient character of the pyridine ring facilitates nucleophilic attack, potentially leading to the displacement of the bromine atom. guidechem.com

Metal-Halogen Exchange: The bromine atom can be exchanged with a metal, such as lithium, which can then be used in subsequent reactions. For example, reaction with tert-butyllithium (B1211817) followed by quenching with an electrophile like triisopropyl borate (B1201080) can convert the bromo group into a boronic ester, a valuable functional group for further Suzuki couplings. guidechem.com

A derivative of the title compound, 3-Bromo-5-fluoro-2-methoxypyridine, exemplifies these strategies. It is frequently used as an intermediate in medicinal chemistry, where the bromine atom is exploited for coupling reactions to build more complex molecules. guidechem.com

Research Applications in Advanced Fields

The derivatization of halogenated pyridines directly feeds into their application in creating novel, high-value molecules.

Medicinal Chemistry: Substituted pyridines are integral scaffolds in drug discovery. researchgate.netmdpi.com Halogenated pyridines are precursors to a wide range of pharmacologically active compounds. For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial activity against gram-positive bacteria, including drug-resistant strains. mdpi.com One compound from this series, featuring a substituted piperazine (B1678402) moiety, exhibited an inhibitory effect eight times stronger than the clinical antibiotic linezolid. mdpi.com Furthermore, 2-methoxy-3-bromo-5-fluoropyridine, synthesized from 3-bromo-5-fluoro-2-hydroxypyridine, is noted as an important intermediate for a second-generation TRK inhibitor, LOXO-195, which is significant in cancer therapy. google.com

Materials Science and Coordination Chemistry: The unique electronic and steric properties imparted by halogen substituents make these compounds useful in materials science and as ligands for metal complexes. nih.govmdpi.com The ability of the pyridine nitrogen and halogen atoms to participate in hydrogen and halogen bonding influences the supramolecular architecture of crystals, a key aspect of crystal engineering. mdpi.com

Patent Landscape Overview

The commercial and research importance of halogenated pyridine derivatives is reflected in the extensive patent literature. Patents in this area typically cover novel synthesis methods that improve yield and reduce cost, or new compositions of matter for specific applications, primarily in pharmaceuticals.

A significant portion of the patent activity revolves around creating more efficient synthetic routes. For example, patent CN111777549A discloses a process for synthesizing 2-methoxy-3-bromo-5-fluoropyridine. google.com The patent highlights the drawbacks of a previous method which used the expensive 3-bromo-5-fluoro-2-hydroxypyridine as a starting material in a reaction with methyl iodide and silver carbonate, resulting in a low yield of only 44%. google.com The new, patented process starts from the cheaper 2-methoxy-5-aminopyridine, involves diazotization and fluorination, followed by bromination, and is claimed to have the advantages of mild reaction conditions, high yield, and suitability for industrial production. google.com

Other patents focus on the preparation of various fluoropyridine compounds through improved Balz-Schiemann reactions or by processing nitropyridine precursors. google.com These patents often aim to overcome the harsh conditions and side reactions associated with many fluorination processes. google.com The table below summarizes selected patents related to the synthesis and application of derivatives of this compound.

| Patent Number | Title/Subject | Key Findings/Applications |

| CN111777549A | Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine | Provides an improved, cost-effective synthesis route for an important intermediate of the TRK inhibitor LOXO-195, avoiding the low-yield methylation of 3-bromo-5-fluoro-2-hydroxypyridine. google.com |

| WO2015094913A1 | Fluorophenyl pyrazol compounds | Describes the use of a 3-bromo-5-hydroxypyridine (B18002) derivative in the synthesis of compounds that are inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2) for potential use in therapeutic weight loss. google.com |

| CN102898358A | Preparation method of fluoropyridine compounds | Details improved methods for synthesizing various bromo-fluoro-picolines through bromination and fluorination of aminopyridines or nitropyridines, aiming for industrial scalability. google.com |

| US3856801A | Preparation of dihalopyridines | Describes a method for preparing dihalopyridines, including 2-bromo-5-fluoropyridine, by treating a corresponding hydrazinopyridine with an alkali metal hydroxide (B78521). googleapis.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-fluoropyridin-2-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves halogenation of pyridine precursors. For example, bromination of 5-fluoropyridin-2-ol using N-bromosuccinimide (NBS) under acidic conditions (e.g., H2SO4) at 0–5°C. Alternatively, directed ortho-metalation with LDA (lithium diisopropylamide) followed by quenching with bromine sources (e.g., Br2 or BrCN) can introduce the bromine substituent regioselectively. Purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodology :

- NMR : Use ¹H NMR (DMSO-d6) to identify the hydroxyl proton (δ 10–12 ppm), aromatic protons (δ 7–8 ppm), and coupling patterns influenced by fluorine and bromine. ¹³C NMR confirms substituent positions via deshielding effects (e.g., C-Br at δ 110–120 ppm, C-F at δ 150–160 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation ([M+H]+ expected at m/z 207.94).

- IR Spectroscopy : Detect O-H stretching (3200–3400 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹). Cross-reference with computational predictions (DFT) to resolve signal overlaps .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing bromine at position 3 activates the pyridine ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in dioxane/water (3:1) at 80°C for 12 hours. K₂CO₃ (2 equiv) as a base enhances transmetallation. Monitor reaction progress via TLC (Rf ~0.4 in 30% EA/hexane) .

Advanced Research Questions

Q. What strategies mitigate competing reaction pathways during nucleophilic aromatic substitution (SNAr) of this compound?

- Methodology : Protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent undesired O-alkylation. Conduct SNAr in DMA (dimethylacetamide) at 120°C with amines (e.g., morpholine) and K₂CO₃. Post-reaction, deprotect with TBAF (tetrabutylammonium fluoride) in THF. Yields improve from 40% to >75% after protection .

Q. How should researchers address discrepancies in reported solubility and stability data for this compound under varying pH conditions?

- Methodology : Perform pH-dependent stability studies (pH 2–10) at 25–60°C using buffered solutions (e.g., phosphate, citrate). Monitor degradation via HPLC (C18 column, 1 mL/min, 254 nm). Under acidic conditions (pH <4), rapid hydrolysis of the bromine substituent occurs, while alkaline conditions (pH >8) promote hydroxyl deprotonation and oxidative degradation. Store at 4°C in amber vials under N₂ .